N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-ethylbenzenesulfonamide
Übersicht
Beschreibung
N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-ethylbenzenesulfonamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.
Wirkmechanismus
N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-ethylbenzenesulfonamide selectively inhibits the mutated form of EGFR, which is responsible for the growth and survival of NSCLC cells. The mutation in EGFR leads to the constitutive activation of the receptor, resulting in uncontrolled cell growth and proliferation. N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-ethylbenzenesulfonamide binds to the ATP-binding site of the mutated EGFR, preventing the phosphorylation of downstream signaling molecules and ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-ethylbenzenesulfonamide has been shown to have a high selectivity for the mutated form of EGFR, with minimal off-target effects. In preclinical studies, N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-ethylbenzenesulfonamide demonstrated potent antitumor activity in NSCLC cell lines with EGFR T790M mutation, with minimal toxicity in normal cells. In clinical trials, N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-ethylbenzenesulfonamide was well-tolerated, with manageable adverse events such as diarrhea, rash, and nausea.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-ethylbenzenesulfonamide has several advantages for lab experiments, including its high selectivity for the mutated form of EGFR, its potent antitumor activity, and its well-tolerated side effect profile. However, one limitation of N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-ethylbenzenesulfonamide is its relatively short half-life, which may require frequent dosing in preclinical studies.
Zukünftige Richtungen
For N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-ethylbenzenesulfonamide include investigating its potential in combination with other targeted therapies or immunotherapies, exploring its activity in other EGFR-mutated cancers, and developing strategies to overcome resistance to N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-ethylbenzenesulfonamide. Additionally, further studies are needed to elucidate the mechanism of action and optimize dosing regimens for N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-ethylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-ethylbenzenesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. In a phase I clinical trial, N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-ethylbenzenesulfonamide showed promising results in patients with EGFR T790M mutation, with an overall response rate of 51% and a median progression-free survival of 9.6 months. Subsequent phase II and III trials confirmed the efficacy of N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-ethylbenzenesulfonamide in NSCLC patients with EGFR T790M mutation.
Eigenschaften
IUPAC Name |
N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-ethylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-2-19-10-12-22(13-11-19)31(29,30)27-21-9-7-8-20(18-21)23-14-15-24(26-25-23)28-16-5-3-4-6-17-28/h7-15,18,27H,2-6,16-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJGSTHDTDXBGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethylbenzene-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.